Pentamethylenebis(triphenylphosphonium) bromide
Overview
Description
Pentamethylenebis(triphenylphosphonium) bromide is a chemical compound with the molecular formula C41H40Br2P2 and a molecular weight of 754.51 g/mol . It is primarily used in research applications, particularly in the field of proteomics . This compound is characterized by its two triphenylphosphonium groups connected by a pentamethylene chain, making it a unique and versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentamethylenebis(triphenylphosphonium) bromide typically involves the reaction of triphenylphosphine with a suitable alkyl halide. One common method is the quaternization of triphenylphosphine with pentamethylene dibromide under reflux conditions. The reaction is usually carried out in an organic solvent such as methylene chloride or acetonitrile, and the product is purified by recrystallization .
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, solvent choice, and purification techniques to achieve high yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Pentamethylenebis(triphenylphosphonium) bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ions are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly in the formation of phosphine oxides.
Wittig Reactions: It is a key reagent in Wittig reactions, where it reacts with carbonyl compounds to form alkenes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide, alkoxide, and amine groups.
Oxidizing Agents: Hydrogen peroxide and other peroxides are often used in oxidation reactions.
Wittig Reagents: The compound reacts with aldehydes and ketones in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include substituted phosphonium salts, phosphine oxides, and alkenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pentamethylenebis(triphenylphosphonium) bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pentamethylenebis(triphenylphosphonium) bromide involves its ability to interact with biological membranes and cellular components. The triphenylphosphonium groups facilitate its accumulation in mitochondria, where it can disrupt mitochondrial function by damaging the membrane and inhibiting respiration . This property makes it a valuable tool in studies of mitochondrial function and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium Bromide: This compound is similar in structure but has a methyl group instead of a pentamethylene chain.
Benzyltriphenylphosphonium Bromide: Another similar compound with a benzyl group, used in similar applications.
Pentyltriphenylphosphonium Bromide: This compound has a pentyl group and is used in organic synthesis.
Uniqueness
Pentamethylenebis(triphenylphosphonium) bromide is unique due to its pentamethylene linker, which provides greater flexibility and reactivity compared to other phosphonium salts. This structural feature enhances its ability to participate in a wider range of chemical reactions and makes it particularly useful in mitochondrial targeting studies .
Properties
IUPAC Name |
triphenyl(5-triphenylphosphaniumylpentyl)phosphanium;dibromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H40P2.2BrH/c1-8-22-36(23-9-1)42(37-24-10-2-11-25-37,38-26-12-3-13-27-38)34-20-7-21-35-43(39-28-14-4-15-29-39,40-30-16-5-17-31-40)41-32-18-6-19-33-41;;/h1-6,8-19,22-33H,7,20-21,34-35H2;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZMFZWZYVQIOX-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H40Br2P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945560 | |
Record name | (Pentane-1,5-diyl)bis(triphenylphosphanium) dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
754.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22884-31-7 | |
Record name | Pentamethylenebis(triphenylphosphonium) bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022884317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Pentane-1,5-diyl)bis(triphenylphosphanium) dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentamethylenebis(triphenylphosphonium) bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.160 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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